2-Bromo-5-(chloromethyl)thiophene
Overview
Description
2-Bromo-5-(chloromethyl)thiophene is a halogen-substituted thiophene . It is a useful precursor of drugs and optical materials .
Synthesis Analysis
The synthesis of trisubstituted thiophenes has been reported via a Halogen Dance Reaction at 2-Bromo-5-methylthiophene .
Molecular Structure Analysis
The molecular formula of 2-Bromo-5-(chloromethyl)thiophene is C5H4BrClS . The InChI representation is InChI=1S/C5H4BrClS/c6-5-2-1-4 (3-7)8-5/h1-2H,3H2
. The SMILES representation is C1=C (SC (=C1)Br)CCl
.
Chemical Reactions Analysis
2-Bromo-5-(chloromethyl)thiophene has been used in cross-coupling reactions and C-H arylations .
Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-5-(chloromethyl)thiophene is 211.51 g/mol . It has a density of 1.7±0.1 g/cm³ . The boiling point is 242.1±25.0 °C at 760 mmHg . The compound has a topological polar surface area of 28.2 Ų .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Thiophene derivatives are known for their wide range of pharmacological properties2-Bromo-5-(chloromethyl)thiophene can be used as a precursor in synthesizing compounds with potential anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .
Organic Semiconductors
The thiophene ring is pivotal in the development of organic semiconductors. Derivatives of 2-Bromo-5-(chloromethyl)thiophene can be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives serve as corrosion inhibitors2-Bromo-5-(chloromethyl)thiophene can be incorporated into coatings or treatments to protect metals from corrosion, thereby extending the life of industrial machinery and infrastructure .
Synthesis of Heterocycles
2-Bromo-5-(chloromethyl)thiophene: is a valuable building block in heterocyclic chemistry. It can undergo various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, to create a diverse array of thiophene derivatives with different properties and applications .
Advanced Drug Design
The structural flexibility of thiophene allows for the design of advanced drug molecules2-Bromo-5-(chloromethyl)thiophene can be modified to produce new analogs of existing drugs or to create novel therapeutic agents with improved efficacy and reduced side effects .
Material Science
Thiophene-based molecules are integral to the progress of material science2-Bromo-5-(chloromethyl)thiophene can be used to develop new materials with specific optical, electronic, or mechanical properties for use in a variety of applications, from sensors to energy storage .
Polymer Chemistry
In polymer chemistry, 2-Bromo-5-(chloromethyl)thiophene can be employed to synthesize conducting polymers. These polymers have applications in creating antistatic coatings, electromagnetic shielding materials, and even in the development of solar cells .
Catalysis
Thiophene derivatives can act as ligands in catalytic systems2-Bromo-5-(chloromethyl)thiophene can be used to synthesize catalysts that facilitate a variety of chemical reactions, potentially increasing their efficiency and selectivity .
Safety and Hazards
2-Bromo-5-(chloromethyl)thiophene may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Relevant Papers
2-Bromo-5-(chloromethyl)thiophene has been mentioned in several papers. For instance, it has been used as a precursor in the synthesis of trisubstituted thiophenes . It has also been studied for its photodissociation dynamics .
properties
IUPAC Name |
2-bromo-5-(chloromethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-5-2-1-4(3-7)8-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAWORKAZJRWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436659 | |
Record name | 2-bromo-5-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(chloromethyl)thiophene | |
CAS RN |
7311-46-8 | |
Record name | 2-bromo-5-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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